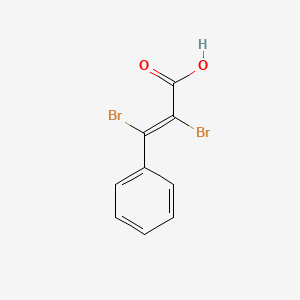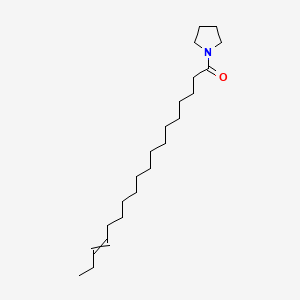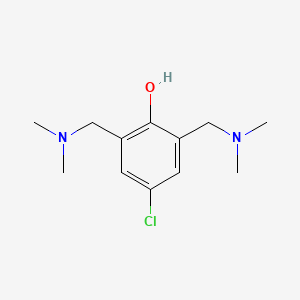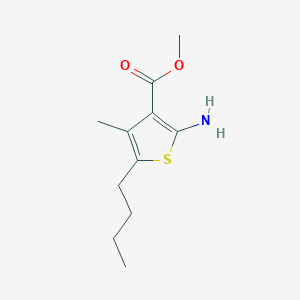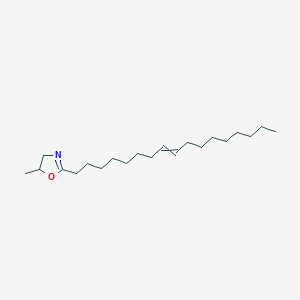
2-Heptadec-8-enyl-5-methyl-4,5-dihydro-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptadec-8-enyl-5-methyl-4,5-dihydro-1,3-oxazole is a heterocyclic organic compound It is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Méthodes De Préparation
The synthesis of 2-Heptadec-8-enyl-5-methyl-4,5-dihydro-1,3-oxazole typically involves the reaction of oleic acid with an acidic imidazole or imidazoline in an appropriate solvent. The reaction is carried out under heating conditions, followed by neutralization and purification steps . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-Heptadec-8-enyl-5-methyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the double bond in the aliphatic chain to a single bond, altering the compound’s properties.
Substitution: The oxazole ring can undergo substitution reactions with various reagents, leading to the formation of new derivatives.
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Heptadec-8-enyl-5-methyl-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other heterocyclic compounds and can be used in the study of reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological membranes, making it useful in studies related to membrane function and integrity.
Mécanisme D'action
The mechanism of action of 2-Heptadec-8-enyl-5-methyl-4,5-dihydro-1,3-oxazole involves its interaction with biological membranes and proteins. The long aliphatic chain allows it to embed into lipid bilayers, affecting membrane fluidity and function. Additionally, the oxazole ring can interact with various molecular targets, potentially inhibiting or modulating their activity .
Comparaison Avec Des Composés Similaires
2-Heptadec-8-enyl-5-methyl-4,5-dihydro-1,3-oxazole can be compared with other similar compounds such as:
5-Heptadecyl-1,3,4-oxadiazole-2-thione: This compound also features a long aliphatic chain but has a different heterocyclic ring structure.
4-Amino-5-heptadecyl-1,2,4-triazole-3-thiol: Similar in having a long aliphatic chain, but with a triazole ring instead of an oxazole ring.
The uniqueness of this compound lies in its specific ring structure and the presence of both an oxygen and nitrogen atom in the ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H39NO |
|---|---|
Poids moléculaire |
321.5 g/mol |
Nom IUPAC |
2-heptadec-8-enyl-5-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C21H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-22-19-20(2)23-21/h10-11,20H,3-9,12-19H2,1-2H3 |
Clé InChI |
NAGNXDBJZOWMCT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC1=NCC(O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexadecanamide, N-[(1R,2R)-2-(4-chlorophenyl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B13801651.png)
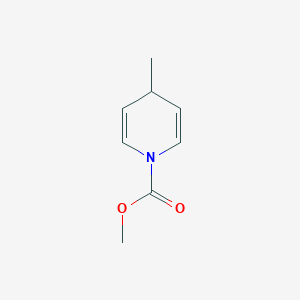

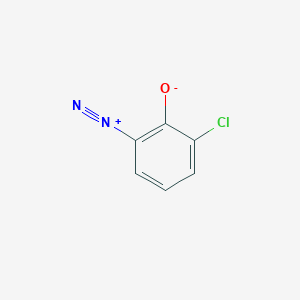
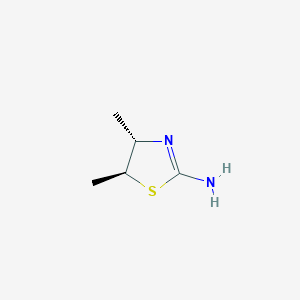

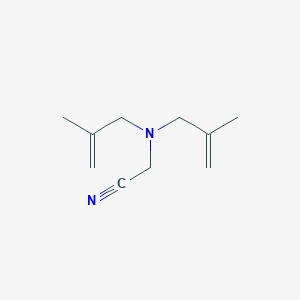
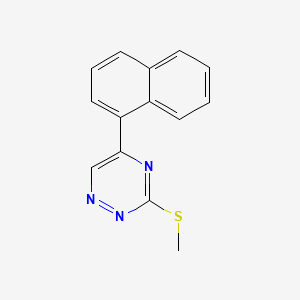
![N,N-dimethyl-4-[2-(4-methylphenyl)ethenyl]aniline](/img/structure/B13801688.png)
